![molecular formula C12H19NO4 B6271360 (1S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2031259-83-1](/img/new.no-structure.jpg)
(1S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid
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Overview
Description
(1S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[221]heptane-4-carboxylic acid is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the following steps:
Formation of the Azabicyclo Structure: The initial step involves the formation of the azabicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through various methods, including the use of carbon dioxide under high pressure or through the hydrolysis of an ester precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(1S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel materials with unique mechanical and chemical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can occur through various pathways, including competitive and non-competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid
- (1S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- (1S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Uniqueness
The uniqueness of (1S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its azabicyclo structure provides rigidity and stability, making it a valuable scaffold in drug design and materials science.
Properties
CAS No. |
2031259-83-1 |
---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
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